2-Methyl-1-(4-methylthiophenyl)propylamine
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Overview
Description
2-Methyl-1-(4-methylthiophenyl)propylamine is an organic compound with the molecular formula C11H17NS It is characterized by the presence of a methyl group attached to the second carbon of the propylamine chain and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylthiophenyl)propylamine typically involves the alkylation of 4-methylthiophenol with 2-bromo-1-methylpropane, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylthiophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in ether solvents.
Substitution: Various alkyl halides or acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-1-(4-methylthiophenyl)propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylthiophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylsulfanylphenyl)propylamine
- 2-Methyl-1-(4-methylthiophenyl)ethanamine
- 2-Methyl-1-(4-methylthiophenyl)butylamine
Uniqueness
2-Methyl-1-(4-methylthiophenyl)propylamine is unique due to its specific structural features, such as the presence of both a methyl group and a methylthio group
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3 |
InChI Key |
NDITTWUQLHYZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
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